molecular formula C16H15NO B5538187 1-(3-methylbenzoyl)indoline CAS No. 329937-68-0

1-(3-methylbenzoyl)indoline

Cat. No. B5538187
CAS RN: 329937-68-0
M. Wt: 237.30 g/mol
InChI Key: PJVLOZBKSVYKMD-UHFFFAOYSA-N
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Description

1-(3-methylbenzoyl)indoline is a chemical compound with significant relevance in various fields, including organic chemistry and material science. Its importance arises from its unique structure and properties, which make it a subject of interest in synthesis and application studies.

Synthesis Analysis

The synthesis of compounds related to 1-(3-methylbenzoyl)indoline often involves complex reactions. For instance, the synthesis of a phthalide-fused indoline derivative, which is structurally similar, was achieved through a coupling reaction under microwave irradiation, yielding the compound with an 85% success rate (Wong et al., 2018). Other related syntheses involve palladium-catalyzed intramolecular C-H functionalization processes and organocatalyzed cycloaddition reactions (Peng et al., 2009), (Cai & You, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-methylbenzoyl)indoline has been characterized using techniques like X-ray crystallography. These studies reveal the arrangement of fused groups connected by enamine carbon and the existence of metal cation binding properties (Wong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-methylbenzoyl)indoline derivatives can be quite diverse. For example, reactions involving palladium-catalyzed intramolecular C-H functionalization have been used to synthesize related compounds (Peng et al., 2009). Additionally, these compounds can exhibit selective and sensitive binding towards specific metal cations, which is a notable chemical property (Wong et al., 2018).

Physical Properties Analysis

The physical properties of 1-(3-methylbenzoyl)indoline derivatives, such as their crystallization behavior and molecular interactions, can be deduced from structural analyses. For example, the phthalide-fused indoline derivative crystallizes in the triclinic system with specific space group characteristics (Wong et al., 2018).

Chemical Properties Analysis

The chemical properties, like reactivity and binding affinity, are significant in understanding the applications of 1-(3-methylbenzoyl)indoline derivatives. The aforementioned phthalide-fused indoline derivative displays good selectivity and sensitivity for Sn2+ ions (Wong et al., 2018).

Safety and Hazards

According to the safety data sheet, indoline is classified as a combustible liquid. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause genetic defects and cancer .

Future Directions

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives is summarized in order to support the addition of the indoline component to the toolbox of medicinal chemists .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-5-4-7-14(11-12)16(18)17-10-9-13-6-2-3-8-15(13)17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVLOZBKSVYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219372
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzoyl)indoline

CAS RN

329937-68-0
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329937-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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